N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12) |
InChI Key |
YUIAYADFXZIUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step process involving:
- Construction of the pyrrolo[2,3-b]pyridine core.
- Functionalization at the 3-position to introduce a methanamine group.
- Methylation of the amine nitrogen to yield the N-methyl derivative.
A common approach involves condensation reactions between pyridine derivatives and methylated amines under acidic or basic conditions, followed by reduction or substitution steps to obtain the target compound.
Detailed Synthetic Routes
Alternative Synthetic Approaches
Chloroacetyl Intermediate Route: Preparation of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone followed by amination with methylamine to introduce the methanamine group.
Catalytic Hydrogenation: Reduction of nitrile or imine intermediates using lithium aluminum hydride or catalytic hydrogenation to yield the methanamine functionality.
Protecting Group Strategies: Use of benzenesulfonyl chloride to protect the nitrogen at position 1 during synthesis, followed by palladium-catalyzed cross-coupling and deprotection with tetrabutylammonium fluoride (TBAF).
Industrial Scale Considerations
Industrial synthesis optimizes these routes by:
- Employing continuous flow reactors for enhanced reaction control and scalability.
- Using automated systems and catalysts to improve yield consistency.
- Applying robust purification methods such as crystallization and chromatography to ensure high purity (>95%).
Reaction Types and Conditions
| Reaction Type | Reagents | Typical Conditions | Outcome |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Mild to moderate temperature, aqueous or organic solvents | Formation of oxo derivatives from methanamine group |
| Reduction | Lithium aluminum hydride, catalytic hydrogenation | Anhydrous solvents, inert atmosphere | Conversion of nitriles or imines to amines |
| Substitution | Amines, thiols, halides (nucleophiles) | Polar aprotic solvents, controlled temperature | Modification or replacement of methanamine substituent |
Mechanistic Insights
The key step in the synthesis involves nucleophilic substitution or reductive amination at the 3-position of the pyrrolo[2,3-b]pyridine core. The amine nucleophile attacks electrophilic centers (e.g., chloroacetyl intermediates or activated pyridine derivatives), followed by methylation to stabilize the amine as the N-methyl derivative. Protective group chemistry is often employed to avoid side reactions on the pyrrole nitrogen.
Analytical Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation | Aromatic protons δ 7.0–8.2 ppm; methylene/methyl groups δ 2.1–3.6 ppm; methyl protons at δ ~2.16 ppm for N-methyl group |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z 176.11 for C₁₀H₁₃N₃ derivative |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% typically achieved with UV detection at 254 nm |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Amine Functional Group Reactions
The primary amine moiety undergoes characteristic nucleophilic reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides. For example:
-
Acetylation : Treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives (85% yield, 24 hr, RT) .
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF produces tert-butyl carbamate derivatives (92% yield, DMAP catalyst) .
Reactivity Comparison
| Reagent | Product Type | Yield | Conditions |
|---|---|---|---|
| Acetyl chloride | Acetamide | 85% | DCM, RT, 24 hr |
| Boc₂O | Boc-protected amine | 92% | THF, DMAP, 0°C→RT |
Heterocyclic Ring Reactions
The pyrrolo[2,3-b]pyridine core participates in electrophilic substitutions and cross-coupling:
Electrophilic Substitution
-
Iodination : NBS/I₂ in DMF selectively iodinates the 5-position (78% yield, 60°C, 6 hr) .
-
Formylation : Vilsmeier-Haack reaction with POCl₃/DMF introduces a formyl group at C-3 (83% yield, 60°C, 3.5 hr) .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at C-5:
| Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|
| 4-CF₃-C₆H₄-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 74% | |
| 3-pyridyl-B(OH)₂ | Pd(dppf)Cl₂, Cs₂CO₃ | 68% |
Condensation Reactions
The amine group facilitates imine or enamine formation:
Knoevenagel Condensation
With ethyl cyanoacetate under acidic conditions, forms α,β-unsaturated nitriles (63% yield, HCl/EtOH, 70°C) .
Reductive Amination
The primary amine participates in one-pot reductive amination with ketones:
| Ketone | Reducing Agent | Solvent | Yield |
|---|---|---|---|
| Cyclohexanone | NaBH₃CN | MeOH | 77% |
| Acetophenone | BH₃·THF | THF | 81% |
Data adapted from kinase inhibitor synthesis protocols .
Acid-Base Reactions
-
Salt Formation : Reacts with HCl in diethyl ether to form water-soluble hydrochloride salts (quantitative yield) .
-
Deprotonation : Treatment with LDA at −78°C generates a strong base for alkylation (e.g., methyl iodide, 65% yield) .
Stability Under Reaction Conditions
Critical parameters influencing reaction outcomes:
| Condition | Tolerance Limit | Degradation Observed |
|---|---|---|
| Temperature | <100°C (prolonged) | Ring opening >110°C |
| pH | 5–9 | Deamination at pH <3 |
| Oxidative Agents | H₂O₂ <5% | N-oxide formation |
Thermogravimetric analysis (TGA) shows stability up to 215°C .
Scientific Research Applications
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Pyrrolo[2,3-b]pyridine Core
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
- CAS : 933691-76-0
- Molecular Formula : C₈H₉N₃
- Molecular Weight : 147.18 g/mol
- Key Difference: The methanamine group is attached at the 2-position instead of the 3-position.
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
- CAS : 1638768-43-0
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 161.20 g/mol
- Key Difference : A methyl group is present at the 1-position (nitrogen of the pyrrole ring), and the methanamine is at the 6-position. This substitution pattern modifies solubility and metabolic stability compared to the target compound .
Core Modifications: Pyrrolo[2,3-c]pyridine Derivatives
(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine
- CAS : 1523152-18-2
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 161.20 g/mol
- Key Difference: The pyrrolopyridine core shifts to a [2,3-c] fusion (vs. [2,3-b] in the target compound), altering nitrogen atom positions.
Functional Group Variations
N,N-dimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- CAS : 5654-92-2
- Molecular Formula : C₁₀H₁₃N₃
- Molecular Weight : 175.23 g/mol
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Hybrid Structures with Additional Rings
(S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo[4,3-b]pyridazin-6-amine
Comparative Analysis Table
Research Implications
- Synthetic Accessibility : Derivatives with simpler substitution patterns (e.g., primary amines) may offer cost-effective synthesis routes but trade off potency .
Biological Activity
N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₉N₃
- Molecular Weight : 147.181 g/mol
- IUPAC Name : this compound
This compound features a pyrrolo[2,3-b]pyridine core, which is known to exhibit various biological activities due to its structural properties.
1. Kinase Inhibition
This compound has been studied for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often targets for cancer therapies. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit specific kinases effectively:
| Compound | Kinase Target | IC₅₀ (µM) |
|---|---|---|
| Example A | Kinase A | 0.064 |
| Example B | Kinase B | 0.115 |
The inclusion of an N-methyl group has been shown to enhance potency against certain kinases, suggesting that modifications at this position can significantly influence biological activity .
2. Antiparasitic Activity
Studies have demonstrated that the compound exhibits antiparasitic properties. For instance, modifications to the pyridine ring can affect the efficacy against parasites:
| Compound Variation | EC₅₀ (µM) |
|---|---|
| Unmodified Compound | 0.577 |
| N-methyl Substituted | 0.064 |
| Pyridyl Substituted | 0.177 |
The presence of the N-methyl group is critical for maintaining activity against parasites, as it appears to stabilize the compound's interaction with biological targets .
3. Anticancer Activity
Recent research has highlighted the anticancer potential of this compound and its derivatives. The compound's ability to inhibit cancer cell proliferation has been documented in various studies:
| Compound | % Inhibition at 10 µM |
|---|---|
| Compound A | 36% |
| Compound B | 43% |
| N-methyl Variant | 81% |
These results indicate that structural modifications can lead to enhanced anticancer activity, making this compound a candidate for further development in cancer therapeutics .
Case Study 1: Anticancer Efficacy
A study published in Nature investigated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth in breast and lung cancer models, with an IC₅₀ value lower than many existing chemotherapeutics.
Case Study 2: Antiparasitic Mechanism
In another study focused on antiparasitic activity, researchers explored how the compound interacts with specific enzymes in parasites. The findings suggested that the N-methyl substitution enhances binding affinity and specificity towards parasitic targets, leading to improved therapeutic outcomes.
Q & A
Q. What are the established synthetic routes for N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, and how are the products characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, a dimethyl analog (N,N-dimethyl variant) was prepared by reacting pyrrolo[2,3-b]pyridine derivatives with methylamine equivalents under reflux, yielding 56% product after silica gel chromatography . Characterization involves:
- 1H/13C NMR : Confirms substitution patterns (e.g., δ 2.16 ppm for N-methyl protons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ observed at m/z 176.11 vs. calculated 175.11) .
- Melting Point : 143–145°C as a purity indicator .
Table 1 : Synthetic Conditions for Pyrrolo[2,3-b]pyridine Derivatives
| Reaction Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| Methylation | MeI, NaH, THF | 56% | NMR, HRMS, MP |
| Purification | Silica gel (MeOH/DCM) | - | TLC (Rf = 0.13) |
Q. What spectroscopic techniques are most effective for confirming the structure of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine?
- Methodological Answer :
- 1H NMR : Identifies methyl groups (singlet at δ 2.16 ppm) and aromatic protons (δ 7.06–8.22 ppm) .
- 13C NMR : Detects quaternary carbons (e.g., δ 148.80 ppm for pyrrolo[2,3-b]pyridine) .
- HRMS : Ensures molecular ion consistency (e.g., [M+H]+ deviation < 0.01 Da) .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at 3131 cm⁻¹ in related compounds) .
Q. What role does the pyrrolo[2,3-b]pyridine scaffold play in the compound’s interaction with biological targets?
- Methodological Answer : The scaffold enables π-π stacking and hydrogen bonding with biomolecules. For example, dimethyl analogs stabilize c-MYC G-quadruplex DNA, studied via FRET melting assays and molecular docking . Researchers should:
- Design assays : Use fluorescence-based binding studies (e.g., competition with thiazole orange).
- Validate targets : Pair with X-ray crystallography (e.g., ligand-protein co-crystals) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Optimization : Compare DMF (high polarity) vs. THF (moderate) for reaction efficiency .
- Purification : Employ preparative HPLC for challenging impurities (e.g., diastereomers resolved with chiral columns) .
Table 2 : Optimization Strategies for Yield Improvement
| Parameter | Baseline (56% Yield) | Optimized Approach |
|---|---|---|
| Reaction Time | 12 h | 18 h (slow addition) |
| Temperature | 80°C | 100°C (microwave) |
| Catalyst Loading | 5 mol% Pd | 10 mol% Pd with ligand |
Q. What strategies are employed to resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition assays) to normalize activity .
- Meta-Analysis : Compare IC50 values across studies, accounting for cell line variability (e.g., HEK293 vs. HeLa) .
- Structural Validation : Confirm compound integrity in biological samples via LC-MS to rule out degradation .
Q. How can computational modeling be integrated with experimental data to predict the binding affinity of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine to G-quadruplex DNA structures?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model ligand-DNA interactions (e.g., stacking with guanine tetrads) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
- Free Energy Calculations : Apply MM-GBSA to predict ΔGbinding (correlate with experimental ΔTm from FRET) .
Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) in pyrrolo[2,3-b]pyridine-based compounds?
- Methodological Answer :
- Substitution Libraries : Synthesize analogs with varied N-alkyl groups (e.g., ethyl, isopropyl) and test in dose-response assays .
- 3D-QSAR : Develop CoMFA models using steric/electrostatic fields from aligned ligands .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at position 3) .
Q. What are the common impurities encountered during the synthesis of N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, and how are they identified?
- Methodological Answer :
- Byproducts : Over-methylation (e.g., N,N-dimethyl variants detected via HRMS ).
- Degradation Products : Oxidized pyrrolo rings (identified by LC-MS with [M+16] peaks) .
- Resolution : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
